molecular formula C25H25N B12563703 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline CAS No. 148674-63-9

4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline

Cat. No.: B12563703
CAS No.: 148674-63-9
M. Wt: 339.5 g/mol
InChI Key: YYUARYKGXBBESC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline typically involves the following steps:

    Suzuki Coupling Reaction: This method is commonly used to synthesize anthracene-based compounds.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Industrial Production: Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction.

Mechanism of Action

The mechanism of action of 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline involves its interaction with light and subsequent emission of fluorescence. The anthracene moiety absorbs light, leading to an excited state. The energy is then released as fluorescence when the molecule returns to its ground state . This property is exploited in optoelectronic devices, where the compound acts as an emitter .

Comparison with Similar Compounds

4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline can be compared with other anthracene-based compounds, such as:

Properties

CAS No.

148674-63-9

Molecular Formula

C25H25N

Molecular Weight

339.5 g/mol

IUPAC Name

4-(3-anthracen-1-ylpropyl)-N,N-dimethylaniline

InChI

InChI=1S/C25H25N/c1-26(2)24-15-13-19(14-16-24)7-5-10-20-11-6-12-23-17-21-8-3-4-9-22(21)18-25(20)23/h3-4,6,8-9,11-18H,5,7,10H2,1-2H3

InChI Key

YYUARYKGXBBESC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCC2=CC=CC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

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